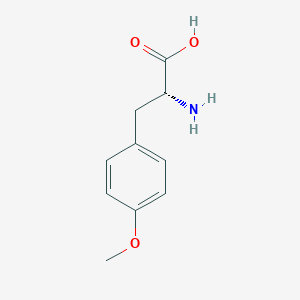

O-Methyl-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315511 | |

| Record name | O-Methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-65-4 | |

| Record name | O-Methyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-D-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL-D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4LA7968UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Methyl-D-tyrosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine. It is of significant interest to the scientific community, particularly in the fields of neuroscience and pharmacology, due to its role as an inhibitor of the enzyme tyrosine hydroxylase.[1][2] This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[3][4][5] By inhibiting this crucial step, this compound serves as a valuable tool for studying the physiological and pathological roles of these neurotransmitters and for the development of novel therapeutics targeting neurological and endocrine disorders. This technical guide provides a comprehensive overview of the basic properties, synthesis, biological activity, and experimental considerations for this compound.

Core Properties of this compound

This compound is a white to off-white powder. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| CAS Number | 39878-65-4 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water. | |

| Storage Conditions | Store at 0-8°C |

Synthesis Protocol

General Synthetic Approach:

A common strategy for the synthesis of O-methylated tyrosine derivatives involves the methylation of the phenolic hydroxyl group of a protected tyrosine precursor. For instance, N-protected D-tyrosine can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The protecting groups on the amine and carboxylic acid functionalities are then removed to yield the final product.

A detailed, step-by-step protocol for a similar compound, 3-Bromo-4-O-methyl-L-tyrosine, is described by Coop et al. (1998), which can be adapted by those skilled in the art for the synthesis of this compound by starting with the appropriate D-tyrosine precursor and omitting the bromination step.

Biological Activity and Signaling Pathway

The primary biological activity of this compound is the inhibition of tyrosine hydroxylase. This enzyme is pivotal in the catecholamine biosynthesis pathway, which is responsible for the production of key neurotransmitters.

Catecholamine Biosynthesis Pathway

The catecholamine synthesis pathway begins with the amino acid L-tyrosine. Tyrosine hydroxylase converts L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), which is the committed step in this pathway. L-DOPA is then decarboxylated to form dopamine. In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine and subsequently to epinephrine.

This compound acts as a competitive inhibitor of tyrosine hydroxylase, thereby reducing the overall synthesis of these catecholamines. This inhibitory action is the basis for its use in research to probe the function of catecholaminergic systems.

Below is a diagram illustrating the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Caption: Catecholamine biosynthesis pathway and inhibition by this compound.

Experimental Protocols

To investigate the effects of this compound, researchers can employ a variety of experimental protocols. A key experiment is the in vitro or in vivo assessment of its inhibitory effect on dopamine synthesis.

In Vivo Measurement of Dopamine Synthesis Inhibition

This protocol is based on the methodology described by Uehara et al. (2004) for a similar inhibitor, alpha-methyl-p-tyrosine, and can be adapted for this compound. The experiment aims to measure the reduction in dopamine levels in a specific brain region following the administration of the inhibitor.

Experimental Workflow:

-

Animal Model: Utilize an appropriate animal model, such as rats or mice.

-

Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection).

-

Microdialysis: Perform in vivo microdialysis in the brain region of interest (e.g., striatum or nucleus accumbens) to collect extracellular fluid.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Compare the dopamine levels in the treated group with a vehicle-treated control group to determine the extent of inhibition.

The following diagram illustrates the general workflow for this type of experiment.

Caption: Workflow for in vivo assessment of dopamine synthesis inhibition.

Quantitative Data

While specific quantitative data for this compound's inhibitory activity, such as an IC50 value for tyrosine hydroxylase, were not found in the initial search, it is expected to exhibit potent inhibition. For research purposes, it is crucial to determine the IC50 value empirically.

| Parameter | Value | Note |

| IC50 (Tyrosine Hydroxylase) | To be determined experimentally | The half-maximal inhibitory concentration (IC50) is a critical measure of the inhibitor's potency and should be established in vitro. |

Conclusion

This compound is a valuable pharmacological tool for the study of catecholaminergic systems. Its specific inhibition of tyrosine hydroxylase allows for the controlled manipulation of dopamine, norepinephrine, and epinephrine synthesis, providing insights into their roles in health and disease. This guide provides a foundational understanding of its properties and applications, serving as a starting point for researchers and drug development professionals. Further experimental work is necessary to fully characterize its quantitative inhibitory profile and to explore its full therapeutic potential.

References

O-Methyl-D-tyrosine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl-D-tyrosine, a methylated derivative of the D-enantiomer of the amino acid tyrosine, has emerged as a valuable tool in neuroscience research and drug development. Its primary significance lies in its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its mechanism of action. Furthermore, this document summarizes available quantitative data and presents key biochemical pathways and experimental workflows through standardized diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The methylation of amino acids is a fundamental biological process and a key strategy in medicinal chemistry to modulate the pharmacological properties of parent compounds. This compound, the O-methylated form of D-tyrosine, has garnered interest for its potential to interfere with catecholamine synthesis. Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones involved in a myriad of physiological processes. Dysregulation of catecholamine pathways is implicated in numerous neurological and psychiatric disorders, making enzymes in this pathway attractive therapeutic targets.

This guide focuses on the discovery, history, and technical details of this compound, providing a consolidated resource for the scientific community.

Discovery and History

The history of this compound is intertwined with the broader exploration of amino acid analogs and their therapeutic potential. While a singular "discovery" paper for this compound is not prominent in historical literature, its development can be understood in the context of research on tyrosine hydroxylase inhibitors.

The discovery of L-tyrosine itself dates back to 1846 by German chemist Justus von Liebig, who isolated it from casein.[1] The exploration of its derivatives, including methylated forms, followed as chemists and pharmacologists sought to understand structure-activity relationships. The development of metyrosine (α-methyl-L-tyrosine), a potent tyrosine hydroxylase inhibitor, in the mid-20th century spurred interest in other modified tyrosine analogs.[2][3]

Research into D-amino acids, initially considered "unnatural," revealed their presence and functional roles in various organisms, further justifying the synthesis and investigation of D-enantiomers of modified amino acids like this compound.[4] While early synthetic work on O-methylated tyrosine derivatives dates back to the mid-20th century, the specific focus on the D-isomer has been more recent, driven by its potential for unique pharmacological properties, including altered metabolic stability and target interactions compared to its L-enantiomer.[5] Today, this compound is primarily utilized as a research tool in neuroscience to probe the catecholamine system and as a building block in the synthesis of novel pharmaceutical agents.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| CAS Number | 39878-65-4 | |

| Appearance | White to off-white powder | |

| Purity | ≥ 99% (HPLC) | |

| Storage Conditions | 0-8°C | |

| Synonyms | 4-Methoxy-D-tyrosine, D-Tyr(Me)-OH, p-Methoxy-D-phenylalanine, H-D-Tyr(Me)-OH |

Spectroscopic data for this compound are consistent with its chemical structure. As enantiomers, the NMR and mass spectra of this compound are identical to those of its L-enantiomer, O-Methyl-L-tyrosine.

-

¹H-NMR and ¹³C-NMR: Spectral data for the L-isomer can be found in public databases such as PubChem and SpectraBase, serving as a reference for the D-isomer.

-

Mass Spectrometry: The mass spectrum of O-Methyl-L-tyrosine is available on PubChem, providing fragmentation patterns that are also applicable to the D-enantiomer.

Mechanism of Action: Inhibition of Tyrosine Hydroxylase

The primary mechanism of action of this compound is the competitive inhibition of tyrosine hydroxylase (TH). TH is a monooxygenase that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the biosynthesis of catecholamines.

By mimicking the structure of the natural substrate, L-tyrosine, this compound binds to the active site of TH. This binding event prevents the normal substrate from accessing the enzyme, thereby blocking the production of L-DOPA and consequently reducing the synthesis of dopamine, norepinephrine, and epinephrine.

The catecholamine biosynthesis pathway and the inhibitory action of this compound are depicted in the following diagram.

Experimental Protocols

Asymmetric Synthesis of this compound from D-tyrosine

The synthesis of this compound can be achieved through the O-methylation of a suitably protected D-tyrosine derivative. The following protocol is a representative method adapted from procedures for the O-methylation of N-protected tyrosine.

Workflow for the Synthesis of this compound:

Materials:

-

D-Tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane or other suitable solvent

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Protection of the Amino Group:

-

Dissolve D-tyrosine in a mixture of dioxane and aqueous NaOH solution.

-

Cool the solution in an ice bath.

-

Add Boc₂O portion-wise while maintaining the pH between 9 and 10 with the addition of NaOH solution.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to pH 2-3.

-

Extract the product, N-Boc-D-tyrosine, with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected amino acid.

-

-

O-Methylation of the Phenolic Hydroxyl Group:

-

Dissolve N-Boc-D-tyrosine in anhydrous DMF.

-

Add K₂CO₃ to the solution.

-

Add methyl iodide and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to obtain N-Boc-O-Methyl-D-tyrosine.

-

-

Deprotection of the Amino Group:

-

Dissolve N-Boc-O-Methyl-D-tyrosine in DCM.

-

Add an excess of TFA or a solution of HCl in a suitable solvent (e.g., dioxane).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product, this compound, as its corresponding salt (TFA or HCl salt).

-

Collect the solid by filtration and dry under vacuum. The free amino acid can be obtained by neutralization.

-

In Vitro Tyrosine Hydroxylase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of this compound on tyrosine hydroxylase.

Materials:

-

Purified or partially purified tyrosine hydroxylase

-

L-[³H]-tyrosine (radiolabeled substrate)

-

This compound (inhibitor)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Buffer (e.g., MES or HEPES)

-

Activated charcoal suspension in HCl

-

Scintillation cocktail and scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent and create serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a reaction mixture containing buffer, catalase, DTT, and BH₄.

-

-

Enzyme Reaction:

-

In microcentrifuge tubes, add the reaction mixture.

-

Add the tyrosine hydroxylase enzyme preparation.

-

Add the various concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding L-[³H]-tyrosine.

-

Incubate the tubes at 37°C for a predetermined time (e.g., 20 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the activated charcoal suspension in HCl. The charcoal will bind the unreacted L-[³H]-tyrosine.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer an aliquot of the supernatant, which contains the tritiated water (³H₂O) formed during the reaction, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Workflow for Tyrosine Hydroxylase Inhibition Assay:

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of research and development:

-

Neuroscience Research: As a tyrosine hydroxylase inhibitor, it is used to study the effects of catecholamine depletion on neuronal function and behavior, providing insights into conditions like Parkinson's disease and depression.

-

Pharmaceutical Development: It can be used as a starting material or intermediate in the synthesis of more complex pharmaceutical agents that target the nervous system.

-

Pharmacological Studies: The D-enantiomer can exhibit different pharmacokinetic and pharmacodynamic properties compared to its L-counterpart, making it useful for studying stereoselectivity in drug action and metabolism.

Conclusion

This compound is a significant molecule in the study of catecholamine biosynthesis and its modulation. While its historical discovery is not pinpointed to a single event, its emergence from the broader investigation of tyrosine analogs has provided researchers with a valuable tool. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and an outline of its mechanism of action and applications. The continued study of this compound and related compounds holds promise for advancing our understanding of neurological disorders and for the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. chemimpex.com [chemimpex.com]

O-Methyl-D-tyrosine: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine, a synthetic derivative of the amino acid D-tyrosine, has garnered significant interest within the scientific community for its distinct pharmacological properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its role as a competitive inhibitor of tyrosine hydroxylase and as a substrate for the L-type amino acid transporter 1 (LAT1). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biochemical interactions and its applications in neuroscience and oncology.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to two distinct molecular interactions:

-

Inhibition of Catecholamine Biosynthesis: this compound acts as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By competing with the endogenous substrate L-tyrosine, it effectively reduces the production of these crucial neurotransmitters.[1][2][3][4]

-

Transport via Amino Acid Transporters: As an amino acid analog, this compound is recognized and transported by specific amino acid transporters. Notably, it is a substrate for the L-type amino acid transporter 1 (LAT1), which is overexpressed in various cancer cells and facilitates its uptake into these tissues. This property is exploited in the use of radiolabeled this compound derivatives as imaging agents in positron emission tomography (PET) for tumor diagnosis.

Inhibition of Tyrosine Hydroxylase

Signaling Pathway

This compound competitively inhibits tyrosine hydroxylase, thereby disrupting the catecholamine synthesis pathway. This leads to a reduction in the levels of dopamine, norepinephrine, and epinephrine in the central nervous system and peripheral tissues.

Figure 1: Inhibition of the Catecholamine Synthesis Pathway by this compound.

Quantitative Data

| Inhibitor | Enzyme | Inhibition Type | Ki Value | IC50 Value |

| α-Methyl-p-tyrosine | Tyrosine Hydroxylase | Competitive | ~20 µM | Not Widely Reported |

Note: The Ki value for α-Methyl-p-tyrosine can vary depending on the experimental conditions, such as the concentration of the cofactor tetrahydrobiopterin.

Transport by L-type Amino Acid Transporter 1 (LAT1)

Signaling Pathway and Transport Mechanism

This compound is transported into cells, particularly cancer cells with high metabolic demands, via the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent antiporter that exchanges extracellular amino acids for intracellular amino acids.

Figure 2: Transport of this compound via the LAT1 Antiporter.

Quantitative Data

Specific kinetic parameters (Km and Vmax) for the transport of This compound by LAT1 are not well-documented. However, the affinity and transport rates of other large neutral amino acids provide a comparative context.

| Substrate | Transporter | Km (µM) | Vmax (relative) |

| L-Leucine | LAT1 | 13-28 | High |

| L-Phenylalanine | LAT1 | ~11 | High |

| L-Tyrosine | LAT1 | Not Widely Reported | Moderate |

| Gabapentin | LAT1 | ~120 | Moderate |

Note: The transport kinetics of amino acids via LAT1 can vary depending on the cell type and experimental conditions.

Experimental Protocols

Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on tyrosine hydroxylase activity.

Workflow Diagram:

Figure 3: Workflow for a Tyrosine Hydroxylase Inhibition Assay.

Methodology:

-

Enzyme Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 50 mM MES, pH 6.5) and centrifuge to obtain a supernatant containing tyrosine hydroxylase.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, ferrous ammonium sulfate, catalase, 6-methyl-5,6,7,8-tetrahydropterin (a cofactor analog), and L-tyrosine.

-

Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Product Analysis: Quantify the amount of L-DOPA produced using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity against the inhibitor concentration.

In Vitro LAT1 Transport Assay

This protocol describes a method to assess the transport of this compound via the LAT1 transporter in a cell-based assay.

Workflow Diagram:

Figure 4: Workflow for an In Vitro LAT1 Transport Assay.

Methodology:

-

Cell Culture: Culture a cell line known to express high levels of LAT1 (e.g., various cancer cell lines) in appropriate culture medium.

-

Assay Preparation: Seed cells in multi-well plates and grow to confluence. Wash the cells with a sodium-free buffer (as LAT1 is sodium-independent) immediately before the assay.

-

Uptake Assay: Add a solution containing radiolabeled this compound (or a competitive substrate like [14C]L-leucine in the presence of varying concentrations of non-labeled this compound) to the cells.

-

Incubation: Incubate the cells for various time points at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) of transport by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Conclusion

This compound exhibits a dual mechanism of action with significant implications for both neuropharmacology and oncology. Its ability to competitively inhibit tyrosine hydroxylase makes it a valuable tool for studying catecholamine-dependent processes and a potential therapeutic agent for disorders characterized by excessive catecholamine production. Furthermore, its transport via the LAT1 system provides a targeted delivery mechanism to cancer cells, which is effectively utilized in PET imaging for tumor diagnosis and characterization. Further research is warranted to elucidate the precise quantitative parameters of these interactions to fully exploit the therapeutic and diagnostic potential of this compound.

References

- 1. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

O-Methyl-D-tyrosine: A Technical Evaluation of its Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Tyrosine Hydroxylase Inhibition

The catecholamines—dopamine, norepinephrine, and epinephrine—are crucial neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes, including motor control, mood, attention, and the 'fight-or-flight' response. The biosynthesis of these critical molecules is tightly regulated, with the enzyme tyrosine hydroxylase (TH) catalyzing the initial and rate-limiting step: the conversion of L-tyrosine to L-DOPA.

Given its pivotal role, TH is a significant target for pharmacological intervention. Inhibitors of tyrosine hydroxylase can modulate the production of catecholamines and have been explored for the treatment of various conditions, such as pheochromocytoma, hypertension, and certain neurological and psychiatric disorders. The development of effective and specific TH inhibitors is an ongoing area of research in drug discovery.

The Catecholamine Biosynthesis Pathway and the Role of Stereochemistry

The synthesis of catecholamines is a multi-step enzymatic process that begins with the amino acid L-tyrosine.

A critical and often overlooked aspect of this pathway is its stereospecificity. Enzymes are chiral molecules and, as such, often exhibit a high degree of selectivity for the stereoisomers of their substrates. Tyrosine hydroxylase is known to be stereospecific for L-tyrosine. In vivo studies have demonstrated that while L-tyrosine serves as a substrate for TH and increases catecholamine synthesis, D-tyrosine has a negligible effect.[1] This enzymatic preference for the L-enantiomer is a fundamental principle that dictates the biological activity of tyrosine derivatives.

O-Methyl-D-tyrosine: A Hypothesis of Inactivity

This compound is a synthetic derivative of D-tyrosine where the hydroxyl group on the phenol ring is replaced by a methoxy group. Based on the established stereospecificity of tyrosine hydroxylase, it is hypothesized that this compound is biologically inactive as an inhibitor of this enzyme. The "lock and key" model of enzyme-substrate interaction provides a conceptual framework for this hypothesis. The active site of tyrosine hydroxylase is precisely shaped to bind L-tyrosine, and the D-enantiomer, with its different spatial arrangement of the amino and carboxyl groups, is unable to bind effectively and elicit a biological response.

The logical workflow for evaluating the biological activity of a compound like this compound would follow a systematic progression from in vitro to in vivo studies, with a clear decision point based on the initial enzymatic assays.

Quantitative Data on the Biological Activity of Tyrosine Derivatives

| Compound | Target | Assay Type | Result | Reference |

| D-Tyrosine | Tyrosine Hydroxylase | In vivo microdialysis in rat striatum and prefrontal cortex | No effect on catecholamine synthesis | [1] |

| L-Tyrosine | Tyrosine Hydroxylase | In vivo microdialysis in rat striatum and prefrontal cortex | Increased catecholamine synthesis | [1] |

Experimental Protocols for Assessing Tyrosine Hydroxylase Inhibition

To experimentally verify the predicted inactivity of this compound, a standard in vitro tyrosine hydroxylase inhibition assay would be employed. Below is a detailed methodology for a common and reliable assay.

In Vitro Tyrosine Hydroxylase Activity Assay (Radiometric)

This assay measures the amount of L-DOPA produced from a radiolabeled L-tyrosine substrate.

5.1.1. Materials and Reagents:

-

Enzyme: Purified or partially purified tyrosine hydroxylase (e.g., from rat pheochromocytoma PC12 cells or adrenal medulla).

-

Substrate: L-[3,5-³H]-tyrosine.

-

Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

-

Reducing Agent: Dithiothreitol (DTT).

-

Enzyme Activator (optional): Catalase.

-

Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0-6.5.

-

Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO or buffer).

-

Control Inhibitor: A known tyrosine hydroxylase inhibitor, such as alpha-methyl-para-tyrosine (AMPT).

-

Termination Reagent: Perchloric acid or trichloroacetic acid.

-

Purification Matrix: Alumina or Dowex-50 cation-exchange resin.

-

Scintillation Cocktail and Scintillation Counter.

5.1.2. Experimental Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.

-

Enzyme and Inhibitor Incubation:

-

To a series of microcentrifuge tubes, add the reaction mixture.

-

Add varying concentrations of this compound to the test tubes.

-

Include a vehicle control (no inhibitor) and a positive control with a known inhibitor (e.g., AMPT).

-

Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate, L-[3,5-³H]-tyrosine.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.

-

Purification of Radiolabeled Product:

-

Centrifuge the tubes to pellet precipitated protein.

-

Apply the supernatant to an alumina or Dowex-50 column to separate the radiolabeled L-DOPA product from the unreacted L-[3,5-³H]-tyrosine substrate.

-

Wash the column to remove any remaining unreacted substrate.

-

Elute the radiolabeled L-DOPA with an appropriate elution buffer (e.g., dilute acid).

-

-

Quantification:

-

Add the eluate to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of L-DOPA formation for each concentration of this compound.

-

Express the data as a percentage of the activity of the vehicle control.

-

If inhibition is observed, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Signaling Pathways and Molecular Interactions

The interaction, or lack thereof, between this compound and tyrosine hydroxylase occurs at the very beginning of the catecholamine signaling cascade. The primary point of interaction is the active site of the enzyme. Due to the D-configuration of the chiral center, this compound is not expected to bind effectively to the active site, thus preventing it from acting as either a substrate or a competitive inhibitor.

Conclusion

References

O-Methyl-D-tyrosine: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine, a derivative of the amino acid D-tyrosine, has emerged as a valuable tool in neuroscience research, primarily for its utility in probing the stereospecificity of amino acid transport systems at the blood-brain barrier (BBB) and in brain tumors. While its L-isomer, O-Methyl-L-tyrosine (metyrosine), is well-characterized as an inhibitor of tyrosine hydroxylase and thus catecholamine synthesis, the D-isomer offers a unique profile.[1][2] This technical guide provides an in-depth overview of the role of this compound in neuroscience, focusing on its application in studying amino acid transport, presenting quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Core Mechanism of Action and Role in Neuroscience

The principal role of this compound in neuroscience is as a tracer and research tool to investigate the L-type amino acid transporter 1 (LAT1). This transporter is crucial for the transport of large neutral amino acids across the blood-brain barrier and is often overexpressed in brain tumors.[3][4]

Unlike its L-isomer, this compound is generally not a significant substrate for enzymes involved in neurotransmitter synthesis, nor is it readily metabolized by D-amino acid oxidase.[1] This metabolic stability makes it an excellent candidate for in vivo imaging and transport studies. The key finding from comparative studies is that the L-type amino acid transporter exhibits a strong preference for the L-isomers of amino acids, including O-methylated tyrosine derivatives. Consequently, this compound shows significantly lower uptake into the brain and brain tumors compared to its L-enantiomer. This differential uptake provides a powerful method to study the stereoselectivity of the LAT1 transporter.

Quantitative Data: In Vitro and In Vivo Studies

The following tables summarize quantitative data from studies comparing the uptake and transport of D- and L-isomers of O-methylated tyrosine derivatives, primarily focusing on the well-studied radiolabeled analog O-(2-[18F]fluoroethyl)-D-tyrosine (D-FET).

Table 1: In Vitro Uptake of L-[18F]FET and D-[18F]FET in Human Colon Carcinoma Cells (SW 707)

| Tracer | Accumulation Factor (Intracellular/Extracellular Concentration) |

| L-[18F]FET | 3.0 - 5.0 |

| D-[18F]FET | No significant accumulation |

Table 2: In Vivo Transport Kinetics of D-FET and L-FET across the Blood-Brain Barrier in Piglets

| Tracer | Blood-to-Brain Transfer Rate (K1) (mL/g/min) | Brain-to-Blood Transfer Rate (k2) (min⁻¹) |

| D-FET | ~4-fold higher than L-FET | ~2-fold higher than L-FET |

| L-FET | - | - |

| L-OMFD | - | - |

Note: L-OMFD (3-O-methyl-6-[18F]fluoro-L-DOPA) is another amino acid tracer used for comparison.

Table 3: In Vivo Brain Uptake of L-[18F]FET and D-[18F]FET in Mice

| Tracer | Brain Uptake (%ID/g at 30-60 min post-injection) |

| L-[18F]FET | > 2 |

| D-[18F]FET | Negligible |

Experimental Protocols

In Vitro Amino Acid Uptake Assay

This protocol is adapted from studies investigating the transport mechanism of FET isomers in cell culture.

Objective: To determine the cellular uptake of this compound and its L-isomer.

Materials:

-

SW 707 human colon carcinoma cells (or other relevant cell line, e.g., glioma cells)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal calf serum

-

This compound and O-Methyl-L-tyrosine

-

Radiolabeled versions of the compounds (e.g., [3H] or [14C] labeled) for ease of quantification

-

Transport inhibitors: 2-amino-2-norbornane-carboxylic acid (BCH) for system L, and a-(methylamino)isobutyric acid (MeAIB) plus serine for systems A and ASC.

-

Phosphate-buffered saline (PBS)

-

Scintillation counter and vials

Procedure:

-

Culture SW 707 cells to confluence in 24-well plates.

-

Wash the cells twice with pre-warmed PBS.

-

Incubate the cells with a solution containing the radiolabeled this compound or O-Methyl-L-tyrosine in DMEM at 37°C for various time points (e.g., 2, 5, 10, 30, 60 minutes).

-

For inhibition studies, pre-incubate the cells with the transport inhibitors (e.g., 10 mM BCH) for 15 minutes before adding the radiolabeled amino acid.

-

To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the uptake data (e.g., using a BCA protein assay).

-

Calculate the uptake as nmol/mg protein and plot against time.

In Vivo Biodistribution Study in a Mouse Model

This protocol is based on studies evaluating the biodistribution of FET isomers in tumor-bearing mice.

Objective: To determine the in vivo distribution and tumor uptake of this compound.

Materials:

-

Tumor-bearing mice (e.g., xenografted with a human glioma cell line)

-

This compound (radiolabeled, e.g., with 18F for PET imaging or a gamma-emitter for biodistribution studies)

-

Anesthesia (e.g., isoflurane)

-

Gamma counter or PET scanner

Procedure:

-

Anesthetize the tumor-bearing mice.

-

Inject a known quantity of the radiolabeled this compound intravenously via the tail vein.

-

At various time points post-injection (e.g., 10, 30, 60, 120 minutes), euthanize a cohort of mice.

-

Dissect and collect relevant organs and tissues (e.g., brain, tumor, blood, liver, kidneys, muscle).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

-

If using PET imaging, acquire dynamic or static scans at specified time points post-injection. Analyze the images to determine the tracer uptake in different regions of interest.

Signaling Pathways and Logical Relationships

The primary pathway relevant to this compound in the context of neuroscience is its interaction with the L-type amino acid transporter 1 (LAT1) at the blood-brain barrier. The following diagrams illustrate this relationship and the differential transport of L- and D-isomers.

Stereoselective transport of O-Methyl-tyrosine isomers across the BBB.

The following workflow outlines a typical experimental process for comparing the in vivo efficacy of D- and L-isomers of a novel amino acid-based PET tracer.

Workflow for comparative in vivo evaluation of PET tracers.

Conclusion

This compound serves as a critical tool in neuroscience for dissecting the mechanisms of amino acid transport at the blood-brain barrier. Its resistance to metabolic degradation and its differential uptake compared to its L-isomer make it an invaluable probe for studying the stereospecificity of the L-type amino acid transporter 1 (LAT1). While its direct therapeutic applications in neuroscience have not been established, its role in fundamental research, particularly in the development and validation of novel PET tracers for neuro-oncology, is significant. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to utilize this compound and its analogs in their investigations of amino acid transport in both healthy and diseased brain states.

References

- 1. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Kinetics of the amino acid uptake tracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

An In-depth Technical Guide to O-Methyl-D-tyrosine: A Tool for Modulating Catecholamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, distinguished by a methyl group on the phenolic hydroxyl group. It is a valuable tool in biochemical and pharmacological research, primarily recognized for its role as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[1][2][3] This guide provides a comprehensive overview of this compound, focusing on its interaction with metabolic pathways, its synthesis, and its applications in research and drug development. Unlike endogenous amino acids, this compound does not have a dedicated, multi-step metabolic pathway for its synthesis or degradation within organisms. Instead, its primary significance lies in its ability to modulate the metabolic pathway of catecholamines.

Core Mechanism of Action: Inhibition of Catecholamine Synthesis

The principal pharmacological action of this compound is the competitive inhibition of tyrosine hydroxylase.[1][4] This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the initial and rate-limiting step in the biosynthesis of crucial neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. By blocking this critical step, this compound effectively reduces the overall production of catecholamines. This inhibitory action makes it a powerful tool for studying the physiological and pathological roles of catecholamines in various systems.

The L-enantiomer, O-Methyl-L-tyrosine, also exhibits inhibitory activity against tyrosine hydroxylase and is utilized in research for similar purposes. The alpha-methylated analog, α-Methyl-p-tyrosine (Metyrosine), is a clinically used drug for the management of pheochromocytoma, a tumor that secretes excess catecholamines. Metyrosine acts through the same mechanism of tyrosine hydroxylase inhibition.

Signaling Pathway Diagram: Inhibition of Catecholamine Biosynthesis

References

An In-depth Technical Guide to the Enantiomeric Properties of O-Methyl-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the enantiomers of O-Methyl-tyrosine, with a specific focus on O-Methyl-D-tyrosine. This document details their physicochemical characteristics, biological significance, and relevant experimental methodologies. The information is presented to facilitate research and development in neuroscience, oncology, and drug discovery.

Core Properties of O-Methyl-tyrosine Enantiomers

O-Methyl-tyrosine is a derivative of the amino acid tyrosine where the hydroxyl group on the phenyl ring is methylated. This modification alters its biological properties and makes it a valuable tool in various research applications. The chirality at the alpha-carbon results in two enantiomers: this compound and O-Methyl-L-tyrosine.

Physicochemical Properties

The fundamental physicochemical properties of this compound and O-Methyl-L-tyrosine are summarized in Table 1 for easy comparison. While they share the same molecular formula and weight, their stereochemistry leads to differences in optical activity, a key parameter for their identification and separation.

| Property | This compound | O-Methyl-L-tyrosine |

| Synonyms | D-Tyr(Me)-OH, p-Methoxy-D-phenylalanine, H-D-Tyr(Me)-OH | L-Tyr(Me)-OH, p-Methoxy-L-phenylalanine, H-L-Tyr(Me)-OH |

| CAS Number | 39878-65-4 | 6230-11-1 |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | Not specified | 259-261 °C (dec.) |

| Optical Rotation | Not specified | [α]25/D −7°, c = 0.5 in 1 M HCl |

| Purity | ≥ 99% (HPLC) | ≥ 98-99% (HPLC) |

| Storage Conditions | 0-8°C | 2-8°C |

Biological Significance and Applications

Both enantiomers of O-Methyl-tyrosine have garnered significant interest in biomedical research, primarily due to their interaction with amino acid transporters and enzymes involved in neurotransmitter synthesis.

Neuroscience Research

O-Methyl-tyrosine enantiomers are utilized to study the catecholamine biosynthetic pathway. A key enzyme in this pathway is tyrosine hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. O-Methyl-L-tyrosine can act as a competitive inhibitor of this enzyme. The D-enantiomer is also investigated for its potential to modulate dopamine levels, which is crucial in understanding and developing therapies for neurological disorders like Parkinson's disease.

PET Imaging in Oncology

Radiolabeled versions of O-Methyl-tyrosine enantiomers, such as O-[11C]methyl-L-tyrosine and O-[18F]fluoromethyl-D-tyrosine, are employed as tracers in Positron Emission Tomography (PET) for tumor imaging. These tracers are transported into cells via amino acid transporters, which are often upregulated in cancer cells. The differential uptake and metabolism of the L- and D-isomers in cancerous versus healthy tissues can provide valuable diagnostic information.

Signaling Pathway: Dopamine Biosynthesis

The primary pathway for dopamine synthesis begins with the amino acid L-tyrosine. The diagram below illustrates the key steps and enzymes involved. O-Methyl-tyrosine enantiomers can interfere with this pathway, primarily at the tyrosine hydroxylase step.

O-Methyl-D-tyrosine: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and handling information for O-Methyl-D-tyrosine. The document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. It includes a summary of toxicological data, detailed experimental protocols for safety assessment, and an exploration of its interaction with key biological pathways.

Chemical and Physical Properties

This compound is a derivative of the amino acid D-tyrosine. The methylation of the hydroxyl group on the phenyl ring alters its chemical properties, which may influence its biological activity and toxicological profile.

| Property | Value | Reference |

| Synonyms | D-Tyr(Me)-OH, p-Methoxy-D-phenylalanine, H-D-Tyr(Me)-OH | [1] |

| CAS Number | 39878-65-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99% (HPLC) | |

| Storage Conditions | Store at 0-8 °C |

Toxicological Data Summary

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | Data Not Available | Not Classified | |

| LD50 (L-tyrosine) | Rat | Oral | > 5100 mg/kg | Not Classified | |

| Dermal Irritation | Rabbit | Dermal | Data Not Available | Not Classified | |

| Eye Irritation | Rabbit | Ocular | Data Not Available | Not Classified |

Repeated Dose Toxicity

A 13-week repeated-dose oral toxicity study was conducted on L-tyrosine in rats. The findings may offer some insight into the potential target organs for this compound, but direct extrapolation is not recommended.

| Study Duration | Species | Route | NOAEL | Observed Effects at Higher Doses | Reference |

| 13 weeks (L-tyrosine) | Rat | Gavage | Male: 600 mg/kg bw/day, Female: 200 mg/kg bw/day | Liver hypertrophy, increased liver enzymes, kidney weight increase, changes in blood chemistry. |

Genetic Toxicology

No specific genotoxicity data for this compound was identified. Standard in vitro assays are required to assess its mutagenic and clastogenic potential.

| Assay | System | Result | Reference |

| Ames Test | S. typhimurium, E. coli | Data Not Available | |

| In Vitro Micronucleus Test | Mammalian Cells | Data Not Available |

Handling and Safety Precautions

Based on the available Safety Data Sheets (SDS) for this compound and related compounds, the following handling and safety precautions are recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 0-8 °C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Safety Assessment

The following sections provide detailed methodologies for key toxicological assays based on OECD guidelines. These are standardized protocols and may need to be adapted for the specific properties of this compound.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Experimental Workflow:

References

O-Methyl-D-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the synthesis, biological activity, and therapeutic potential of O-Methyl-D-tyrosine, a critical modulator of catecholamine biosynthesis.

Introduction

This compound is a synthetic derivative of the amino acid D-tyrosine, characterized by the methylation of the hydroxyl group on the phenyl ring. In the landscape of neuroscience research and drug development, it holds a significant position as a specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This targeted action makes this compound an invaluable tool for investigating the roles of dopamine, norepinephrine, and epinephrine in various physiological and pathological processes. Its potential applications are being explored in the context of neurological disorders such as Parkinson's disease, as well as in cancer research.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, mechanism of action, and experimental data, to support researchers, scientists, and drug development professionals in their endeavors.

Physicochemical Properties

This compound, also known as 4-Methoxy-D-phenylalanine, is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

| Synonyms | 4-Methoxy-D-tyrosine, H-D-Tyr(Me)-OH | [1] |

| CAS Number | 39878-65-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | |

| Appearance | White to off-white powder | |

| Storage Conditions | 0-8°C |

Biological Activity and Mechanism of Action

The primary biological function of this compound is the competitive inhibition of tyrosine hydroxylase (TH). TH is a crucial enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of dopamine, and subsequently norepinephrine and epinephrine. By blocking this initial step, this compound effectively reduces the overall production of these vital neurotransmitters. This targeted inhibition allows for the precise investigation of the downstream effects of catecholamine depletion in various biological systems.

Signaling Pathway: Catecholamine Biosynthesis

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data

A comprehensive review of the available literature reveals a notable scarcity of specific quantitative data for this compound. While its inhibitory effect on tyrosine hydroxylase is well-established qualitatively, specific metrics such as IC₅₀ values are not readily found in published research. Similarly, detailed in vivo quantitative data, including dose-response effects on dopamine levels and pharmacokinetic profiles, are not extensively documented. The available data often pertains to related compounds such as the L-isomer or α-methyl-p-tyrosine (AMPT), and this information cannot be directly extrapolated to this compound.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the enantioselective synthesis of this compound is not explicitly available in the reviewed literature, a general approach can be inferred from the synthesis of its L-isomer and other methylated tyrosine derivatives. A common strategy involves the protection of the amino and carboxyl groups of D-tyrosine, followed by the methylation of the phenolic hydroxyl group, and subsequent deprotection.

General Synthetic Workflow:

Example Protocol (adapted from L-isomer synthesis): A plausible synthetic route, adapted from methodologies for the L-isomer, could involve the following steps:

-

Protection: The amino group of D-tyrosine can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, by reacting it with benzyl chloroformate in a basic solution. The carboxyl group can be protected as a methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions.

-

Methylation: The protected D-tyrosine derivative is then treated with a methylating agent, such as diazomethane or methyl iodide in the presence of a base (e.g., potassium carbonate), to selectively methylate the phenolic hydroxyl group.

-

Deprotection: The protecting groups are subsequently removed. For instance, a Cbz group can be removed by catalytic hydrogenation (e.g., using palladium on carbon), and an ester group can be hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for the D-enantiomer to ensure high yield and enantiomeric purity.

In Vitro Tyrosine Hydroxylase Inhibition Assay

A general protocol to assess the inhibitory activity of this compound on tyrosine hydroxylase can be adapted from established methods.

-

Enzyme Preparation: A crude enzyme preparation can be obtained from tissue homogenates known to have high TH activity, such as rat striatum or PC12 cells.

-

Reaction Mixture: The assay mixture typically contains the enzyme preparation, L-tyrosine (substrate), a tetrahydropterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin), catalase, and a buffer to maintain the optimal pH.

-

Inhibition Study: Various concentrations of this compound are pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.

-

Quantification of L-DOPA: The reaction is terminated, and the amount of L-DOPA produced is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Assessment of Dopamine Depletion (Microdialysis)

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using HPLC with electrochemical detection.

-

Data Analysis: The changes in dopamine levels from baseline following the administration of this compound are calculated to determine the extent and time course of dopamine depletion.

Applications in Research and Drug Development

The ability of this compound to specifically inhibit catecholamine synthesis makes it a valuable tool in several areas of research and development:

-

Neuroscience Research: It is widely used to investigate the role of dopamine in motor control, reward, motivation, and cognition. By depleting dopamine levels, researchers can study the behavioral and physiological consequences, providing insights into the function of dopaminergic pathways.

-

Parkinson's Disease Research: As Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, this compound can be used in animal models to mimic the dopamine-depleted state and to test the efficacy of potential therapeutic interventions aimed at restoring dopaminergic function.

-

Pharmaceutical Development: It serves as a lead compound or a research tool in the development of novel drugs targeting neurological and psychiatric disorders where modulation of catecholamine levels is desired.

-

Cancer Research: Emerging research is exploring the potential role of catecholamines in tumor growth and angiogenesis, suggesting that inhibitors of their synthesis, like this compound, could have therapeutic potential in oncology.

Conclusion

This compound is a potent and specific inhibitor of tyrosine hydroxylase, making it an indispensable tool for researchers and drug developers in the field of neuroscience and beyond. While its mechanism of action is well-understood, there is a clear need for more comprehensive quantitative data on its biological activity and a more detailed, standardized protocol for its enantioselective synthesis. Further research in these areas will undoubtedly enhance its utility and pave the way for new discoveries and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for O-Methyl-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine. It is recognized primarily for its role as a potential inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research and drug development settings. While specific quantitative data for the D-isomer is limited in publicly available literature, this guide offers protocols adapted from studies on related compounds and general biochemical and cell biology procedures.

Biological Activity and Applications

This compound serves as a valuable tool in neuroscience and cancer research. Its primary known mechanism of action is the competitive inhibition of tyrosine hydroxylase, which can modulate the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2][3] However, studies have shown that D-isomers of tyrosine have negligible effects on in vivo catecholamine synthesis.[4]

Key Research Applications:

-

Neuroscience Research: Investigating the role of catecholamine synthesis in various physiological and pathological processes.[1]

-

Cancer Research: Exploring the effects of amino acid metabolism on tumor growth and development. O-Methyl-tyrosine analogs are also utilized in Positron Emission Tomography (PET) for tumor imaging, leveraging their uptake by amino acid transporters like LAT1, which are often overexpressed in cancer cells.

-

Drug Development: Serving as an intermediate in the synthesis of novel pharmaceutical compounds.

Data Presentation

This compound and Related Compounds: A Summary of Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Target | Reported Activity |

| This compound | C₁₀H₁₃NO₃ | 195.22 | Tyrosine Hydroxylase | Inhibitor |

| O-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.22 | Tyrosine Hydroxylase | Inhibitor |

| α-Methyl-p-tyrosine (Metyrosine) | C₁₀H₁₃NO₃ | 195.22 | Tyrosine Hydroxylase | Competitive Inhibitor |

Interaction with L-Type Amino Acid Transporter 1 (LAT1)

LAT1 is a transporter for large neutral amino acids and is a key mechanism for the uptake of tyrosine and its analogs into cells, including cancer cells and across the blood-brain barrier. While specific kinetic data for this compound is scarce, the transporter generally shows a preference for L-isomers.

| Substrate | Transporter | Affinity (Km) | Notes |

| L-Tryptophan | LAT1 | 5 - 50 µM | High-affinity substrate. |

| L-Phenylalanine | LAT1 | 5 - 50 µM | High-affinity substrate. |

| L-Leucine | LAT1 | 5 - 50 µM | High-affinity substrate. |

| L-Histidine | LAT1 | 5 - 50 µM | High-affinity substrate. |

| L-Tyrosine | LAT1 | 5 - 50 µM | High-affinity substrate. |

| D-Amino Acids | LAT1 | Generally lower affinity than L-isomers. | Transport rate may be similar to L-isomers for some amino acids. |

Experimental Protocols

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol is adapted from a general real-time colorimetric assay for tyrosine hydroxylase activity.

Objective: To determine the inhibitory effect of this compound on tyrosine hydroxylase activity.

Materials:

-

Recombinant Tyrosine Hydroxylase (TH)

-

L-Tyrosine (substrate)

-

This compound (inhibitor)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

HEPES buffer (pH 7.2)

-

Sodium periodate (NaIO₄)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 475 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare a reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.

-

Prepare a substrate solution containing L-tyrosine and the cofactor BH4 in the reaction buffer.

-

Prepare a developing solution of sodium periodate.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the reaction buffer.

-

Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (no inhibitor).

-

Add the tyrosine hydroxylase enzyme to all wells and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately add the sodium periodate solution to all wells. This will oxidize the L-DOPA product to dopachrome, which can be measured colorimetrically.

-

Measure the absorbance at 475 nm every minute for 30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value of this compound for tyrosine hydroxylase inhibition.

-

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general method to assess the effect of this compound on the viability of cultured cells.

Objective: To evaluate the cytotoxicity of this compound on a selected cell line.

Materials:

-

Cell line of interest (e.g., a cancer cell line overexpressing LAT1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT/MTS Assay:

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the EC50 value.

-

Protocol 3: In Vivo Microdialysis for Neurotransmitter Level Measurement

This is an advanced protocol for measuring the effect of this compound on extracellular neurotransmitter levels in the brain of a freely moving animal. This protocol is adapted from general microdialysis procedures.

Objective: To determine the in vivo effect of this compound administration on the extracellular concentrations of dopamine and norepinephrine in a specific brain region.

Materials:

-

Laboratory animal (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period and collect baseline dialysate samples.

-

Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis. Dosages in animal studies for tyrosine analogs typically range from 100 to 400 mg/kg.

-

Continue to collect dialysate samples at regular intervals.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

-

-

Data Analysis:

-

Quantify the neurotransmitter concentrations in each sample.

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

-

Perform statistical analysis to determine the significance of any changes.

-

Mandatory Visualization

Caption: Inhibition of the Catecholamine Biosynthesis Pathway by this compound.

References

Application Notes and Protocols for O-Methyl-D-tyrosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine. It serves as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] This property makes this compound a valuable tool in neuroscience research, particularly for studying dopamine pathways and their role in neurological disorders such as Parkinson's disease.[1][2] It is also utilized in drug development for its potential to modulate dopamine levels.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability and catecholamine synthesis.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of tyrosine hydroxylase. Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. By competing with the natural substrate L-tyrosine, this compound effectively reduces the rate of catecholamine synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of this compound on catecholamine levels in a neuronal cell line model, such as SH-SY5Y or PC12 cells. The data is hypothetical but based on the known mechanism of action of tyrosine hydroxylase inhibitors.

| Treatment Group | This compound (µM) | Dopamine Level (ng/mg protein) | Norepinephrine Level (ng/mg protein) | Cell Viability (%) |

| Control | 0 | 100 ± 10 | 50 ± 5 | 100 |

| Treated | 10 | 75 ± 8 | 38 ± 4 | 98 ± 2 |

| Treated | 50 | 40 ± 5 | 20 ± 3 | 95 ± 3 |

| Treated | 100 | 20 ± 3 | 10 ± 2 | 92 ± 4 |

Note: These values are illustrative and will vary depending on the cell line, experimental conditions, and assay used.